1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207056-26-5
VCID: VC5250798
InChI: InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Molecular Formula: C26H20N4O5
Molecular Weight: 468.469

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207056-26-5

Cat. No.: VC5250798

Molecular Formula: C26H20N4O5

Molecular Weight: 468.469

* For research use only. Not for human or veterinary use.

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione - 1207056-26-5

Specification

CAS No. 1207056-26-5
Molecular Formula C26H20N4O5
Molecular Weight 468.469
IUPAC Name 1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3
Standard InChI Key OHFROORLQVPSIP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₂₆H₂₀N₄O₅, with a molecular weight of 468.469 g/mol. Its structure features a quinazoline-2,4(1H,3H)-dione core substituted at the N1 and N3 positions. The N1 position is functionalized with a methyl group linked to a 1,2,4-oxadiazole ring, which is further substituted with a benzo[d]dioxol-5-yl moiety. The N3 position carries a 4-methylbenzyl group, enhancing lipophilicity and potential membrane permeability .

Key Structural Features:

  • Quinazoline-dione core: Imparts hydrogen-bonding capability via carbonyl groups.

  • 1,2,4-Oxadiazole ring: Contributes to metabolic stability and π-π stacking interactions.

  • Benzo[d]dioxole: Enhances electron density and may modulate cytochrome P450 interactions.

  • 4-Methylbenzyl group: Increases hydrophobic interactions with protein binding pockets.

The compound’s InChI and SMILES notations provide precise stereochemical and connectivity details:

  • InChI: InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3

  • SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions, leveraging palladium-catalyzed cross-couplings and cyclization strategies commonly employed for heterocyclic assemblies . A representative pathway includes:

  • Formation of the quinazoline-dione core: Achieved via cyclocondensation of anthranilic acid derivatives with urea or its analogs.

  • Introduction of the 1,2,4-oxadiazole moiety: Accomplished through a [3+2] cycloaddition between nitrile oxides and nitriles, followed by oxidation.

  • Functionalization with benzo[d]dioxole and 4-methylbenzyl groups: Utilizes nucleophilic substitution or reductive amination under conditions involving triethylamine and dichloromethane .

Example Synthesis Protocol:

  • Reagents: 4-Chloro-6-cyanoquinazoline, piperonylamine, triethylamine, dichloromethane.

  • Conditions: Reflux in isopropyl alcohol for 5 hours, followed by silica gel chromatography .

  • Yield: ~89% (analogous reactions) .

TargetMechanismRelevance
Tyrosine kinasesCompetitive ATP-binding inhibitionCancer therapy
Bacterial gyraseDNA supercoiling interferenceAntibiotic development
Cyclooxygenase-2Arachidonic acid pathway blockadeInflammation management

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s identity and purity:

Spectroscopic Data:

TechniqueKey Signals
¹H NMRδ 7.48–7.44 (m, 2H, aromatic), δ 3.70 (s, 3H, N-CH₃), δ 5.96 (s, 2H, OCH₂O)
MSm/z 469.1 [M+H]⁺, 491.1 [M+Na]⁺
IRν̃ 1708 cm⁻¹ (C=O), 1654 cm⁻¹ (C=N)

Chromatographic methods (HPLC, TLC) ensure purity >95%, with Rf values consistent with polar stationary phases .

Applications and Future Directions

Current applications focus on pharmaceutical intermediate roles, particularly in kinase inhibitor development. Future research should prioritize:

  • In vitro bioactivity screening: Assess efficacy against cancer cell lines or bacterial strains.

  • Structure-activity relationship (SAR) studies: Modify substituents to optimize potency and selectivity.

  • Pharmacokinetic profiling: Evaluate oral bioavailability and metabolic stability.

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